

# Technical Guide: N-Desethyl Sunitinib (SU12662)

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## Compound of Interest

Compound Name: *4-(2,2-Dimethoxyethyl)aniline*

Cat. No.: B1356839

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Disclaimer: The CAS number 10259-38-8 provided in the topic does not correspond to a readily identifiable chemical substance in major chemical databases. However, extensive research indicates that the intended subject of this guide is likely N-Desethyl Sunitinib, an active metabolite of the anticancer drug Sunitinib. This document will focus on the chemical and biological properties of N-Desethyl Sunitinib, which is assigned the CAS number 356068-97-8.

## Introduction

N-Desethyl Sunitinib, also known by its laboratory code SU12662, is the major and pharmacologically active metabolite of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers.<sup>[1][2]</sup> Following oral administration, Sunitinib is metabolized by the cytochrome P450 enzyme CYP3A4 through N-de-ethylation to form N-Desethyl Sunitinib.<sup>[1]</sup> This metabolite exhibits a similar kinase inhibitory profile and potency to the parent drug, Sunitinib, and contributes significantly to the overall therapeutic effect.<sup>[2]</sup>

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental data for N-Desethyl Sunitinib.

## Chemical and Physical Properties

N-Desethyl Sunitinib is a solid substance, typically appearing as a white to beige powder.<sup>[2]</sup> Its chemical structure and key physicochemical properties are summarized in the tables below.

## Table 1: Chemical Identifiers

Identifier	Value
Chemical Name	N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
CAS Number	356068-97-8
Synonyms	SU12662, SU-11662
Molecular Formula	C <sub>20</sub> H <sub>23</sub> FN <sub>4</sub> O <sub>2</sub>
InChI Key	LIZNIAKSBJKPQC-GDNBJRDFSA-N
SMILES	CC1=C(C(=O)NCCN)C(C)=NC1=CC2=C(NC3=CC=C(F)C=C32)O

## Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	370.42 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Solid, white to beige powder	<a href="#">[2]</a> <a href="#">[3]</a>
Purity	≥98% (HPLC)	<a href="#">[2]</a>
Solubility	DMSO: 20 mg/mL, DMF: 20 mg/mL, Ethanol: Slightly soluble, PBS (pH 7.2): Slightly soluble	<a href="#">[1]</a>
Storage Temperature	2-8°C	<a href="#">[2]</a>

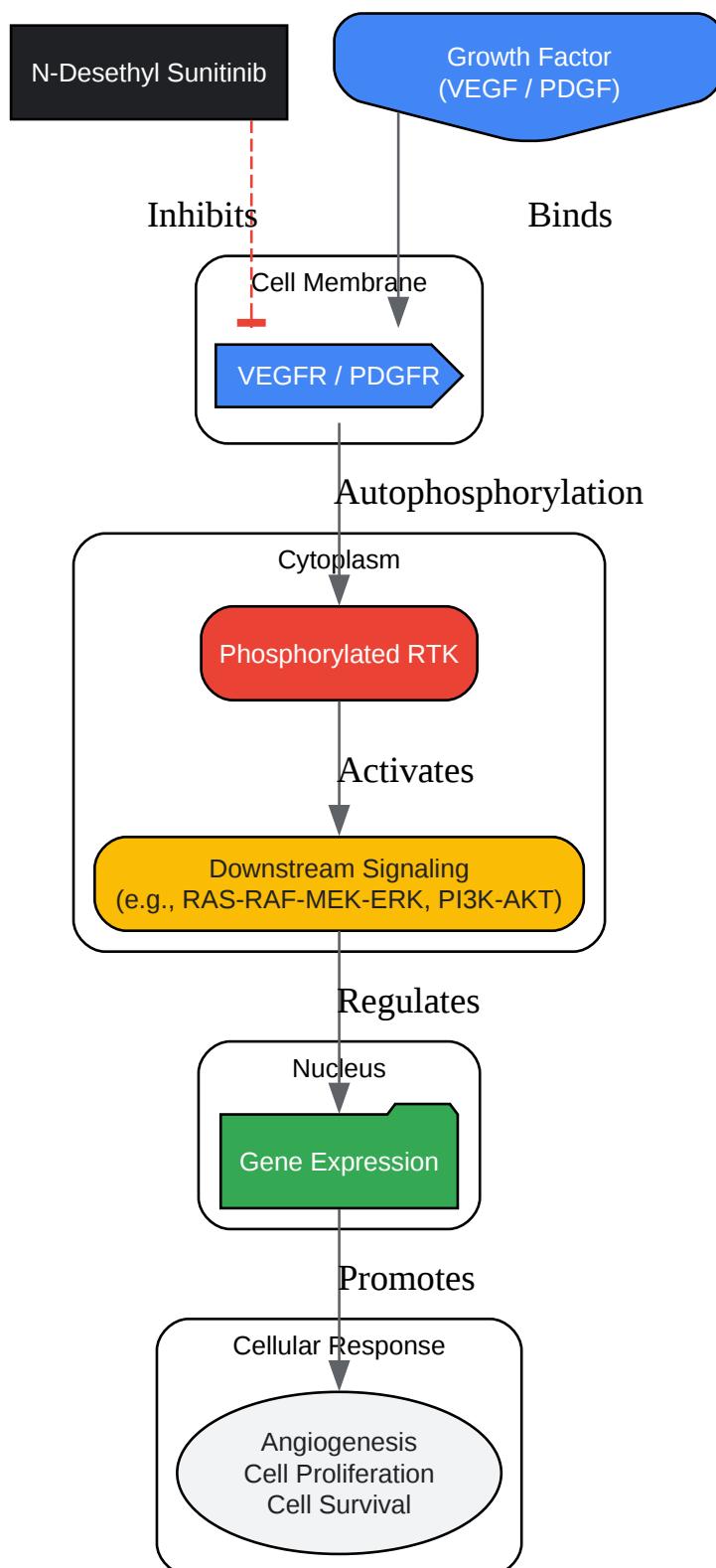
## Biological Activity and Mechanism of Action

N-Desethyl Sunitinib is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), similar to its parent compound, Sunitinib.[\[3\]](#)[\[4\]](#)[\[5\]](#) Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial mediators of tumor angiogenesis and proliferation.[\[3\]](#)

The mechanism of action involves binding to the ATP-binding pocket of the kinase domain of these receptors, which inhibits autophosphorylation and the subsequent downstream signaling cascades. This ultimately leads to the inhibition of cell proliferation, migration, and angiogenesis.

## Signaling Pathway Inhibition

The following diagram illustrates the simplified signaling pathway inhibited by N-Desethyl Sunitinib.

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Caption: Inhibition of VEGFR/PDGFR signaling by N-Desethyl Sunitinib.

# Experimental Protocols

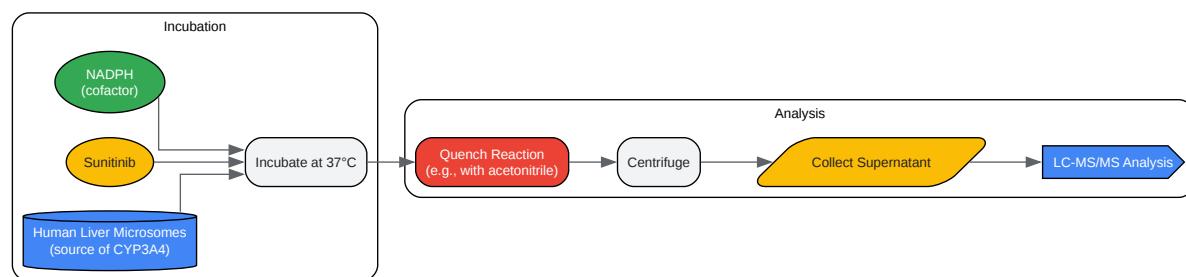
Detailed experimental protocols for the synthesis and analysis of N-Desethyl Sunitinib are proprietary to the manufacturers. However, the general approach for its formation and detection is outlined below.

## Formation of N-Desethyl Sunitinib (Metabolism)

N-Desethyl Sunitinib is primarily formed in vivo through the metabolism of Sunitinib.

- Enzyme: Cytochrome P450 3A4 (CYP3A4)[1]
- Reaction: N-de-ethylation of the terminal ethyl group on the diethylaminoethyl side chain of Sunitinib.

A generalized experimental workflow for studying this metabolic conversion in vitro would be:



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Caption: In vitro metabolism of Sunitinib to N-Desethyl Sunitinib.

## Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common method for the quantification of N-Desethyl Sunitinib in biological matrices (e.g., plasma) is LC-MS/MS.

- Sample Preparation: Protein precipitation of the plasma sample using a solvent like acetonitrile, followed by centrifugation.
- Chromatographic Separation: The supernatant is injected into a liquid chromatography system, typically using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the analyte from other matrix components.
- Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., by electrospray ionization in positive mode) and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

## Safety and Handling

N-Desethyl Sunitinib is a potent pharmaceutical compound and should be handled with appropriate precautions.

- Hazard Classifications: Aquatic Acute 1, Aquatic Chronic 1, Repr. 2, STOT RE 2.[2]
- Signal Word: Warning.[2]
- Hazard Statements: H361d (Suspected of damaging the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[2]
- Precautionary Statements: P202, P260, P273, P280, P308 + P313, P391.[2]
- Target Organs: Blood vessels, Bone marrow.[2]

It is recommended to handle this compound in a well-ventilated area, using personal protective equipment including gloves, lab coat, and safety glasses.

## Conclusion

N-Desethyl Sunitinib (CAS 356068-97-8) is a critical active metabolite of Sunitinib, contributing significantly to its anti-cancer activity. Its potent inhibition of key receptor tyrosine kinases involved in angiogenesis and tumor growth underscores its importance in the therapeutic efficacy of Sunitinib. A thorough understanding of its chemical properties, biological activity, and analytical methods is essential for researchers and drug development professionals working in the field of oncology.

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